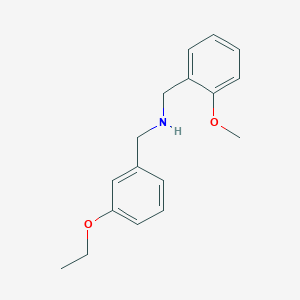![molecular formula C23H24FNO3 B268143 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as FMBPE, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用机制
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. There are three types of beta-adrenergic receptors, beta1, beta2, and beta3, and 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to selectively activate beta1 and beta2 receptors. Activation of beta1 receptors in the heart leads to increased cardiac output, while activation of beta2 receptors in the lungs leads to bronchodilation.
Biochemical and Physiological Effects:
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several biochemical and physiological effects in the body. It increases heart rate and cardiac output by activating beta1 receptors in the heart. It also leads to bronchodilation by activating beta2 receptors in the lungs, which improves airflow and reduces airway resistance. 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have a longer duration of action compared to other beta-adrenergic receptor agonists, which makes it a potential candidate for once-daily dosing.
实验室实验的优点和局限性
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several advantages for lab experiments, including its selectivity for beta1 and beta2 receptors, its longer duration of action, and its potential for once-daily dosing. However, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol. One potential direction is to investigate its potential for use in combination therapy with other drugs for the treatment of asthma, COPD, and heart failure. Another direction is to investigate its potential for use in other medical conditions, such as hypertension and arrhythmias. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol and its potential for off-target effects.
合成方法
The synthesis of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with 4-hydroxybenzaldehyde to form 3-methoxy-4-formylbenzylamine. This intermediate is then reacted with 2-fluorobenzyl alcohol to form 2-fluorobenzyl ether. The final step involves the reaction of the 2-fluorobenzyl ether with 1-phenylethanol and ammonium formate to form 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol.
科学研究应用
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been extensively studied for its potential therapeutic applications in various medical conditions. In asthma and COPD, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have bronchodilator effects by activating beta2-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles and improved airflow. In heart failure, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to improve cardiac function by activating beta1-adrenergic receptors in the heart, leading to increased cardiac output.
属性
产品名称 |
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
分子式 |
C23H24FNO3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H24FNO3/c1-27-23-13-17(14-25-15-21(26)18-7-3-2-4-8-18)11-12-22(23)28-16-19-9-5-6-10-20(19)24/h2-13,21,25-26H,14-16H2,1H3 |
InChI 键 |
NIOXKXJTPILQRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
规范 SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)